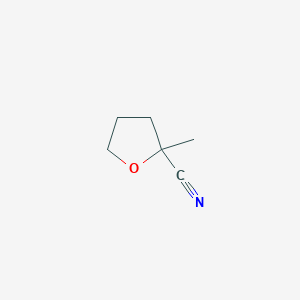
2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, highlighting the need for precise conditions to achieve the desired product. For example, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a compound with a similar structure, utilizes the Delépine reaction, which involves reacting an α-brominated intermediate with hexamethylenetetramine to afford the primary amine. This process underscores the meticulous approach required in synthesizing such compounds (Power et al., 2015).
Molecular Structure Analysis
X-ray crystallography has provided insights into the molecular structures of closely related chemicals, revealing polymorphic forms and detailed geometric configurations. For instance, the structure analysis of certain amino- and chlorophenyl-containing compounds showcases the importance of this technique in understanding molecular conformation and interactions (Asiri et al., 2011).
Chemical Reactions and Properties
The reactivity and potential chemical reactions of similar compounds have been explored, with studies detailing how various substituents and structural modifications can influence chemical behavior and reaction outcomes. The formation of pyrolysis products, for example, highlights the thermal stability and degradation pathways of these molecules (Texter et al., 2018).
Physical Properties Analysis
Physical properties such as crystallinity, melting points, and solubility are crucial for understanding the behavior of these compounds under different conditions. The structural studies provide a basis for predicting these properties, which are essential for their application in various fields (Ünver et al., 2001).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the compound's applications. Molecular docking and spectroscopic studies can reveal interactions at the atomic level, offering insights into the compound’s reactivity and potential for forming new bonds or undergoing transformations (Vanasundari et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antifungal Agent Synthesis :
- The compound is used as a chiral intermediate in the synthesis of the antifungal agent Miconazole. A specific bacterial strain, Acinetobacter sp., was identified as capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to 2-chloro-1-(2,4-dichlorophenyl) ethanol with high stereoselectivity (Miao, Liu, He, & Wang, 2019).
Corrosion Inhibition :
- The compound has been studied for its potential as a corrosion inhibitor for iron, using quantum chemical and molecular dynamics simulations to predict its efficiency (Kaya et al., 2016).
Analytical Techniques :
- It has been included in studies related to the development of analytical techniques, such as high-performance liquid chromatography (HPLC) for the quantitation of related compounds in biological samples (Lin et al., 1998).
Fungicidal Activity :
- Studies have been conducted to assess the fungicidal activity of compounds structurally related to 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (Kuzenkov & Zakharychev, 2009).
Medicinal Chemistry :
- In medicinal chemistry, it has been explored for the synthesis of biologically active scaffolds and ligands (Sroor, 2019).
Psychoactive Substance Research :
- The compound has been identified in studies focusing on new psychoactive substances, including its identification and synthesis (Power et al., 2015).
Antimalarial Research :
- It has also been utilized in the synthesis of compounds evaluated for antimalarial activity (Robin et al., 2007).
Safety And Hazards
When handling “2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-amino-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTIEVRVCBIEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





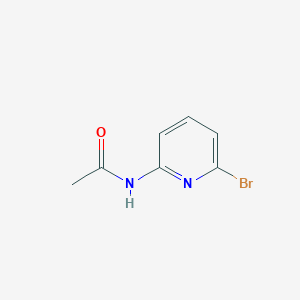
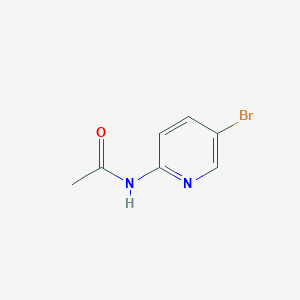


![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
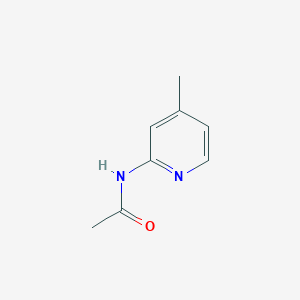
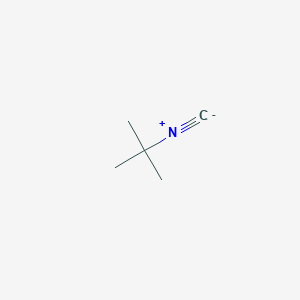
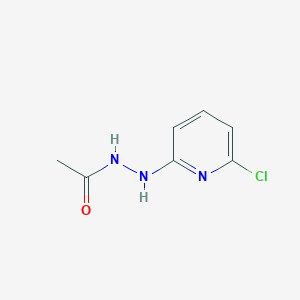
![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)

